Product packaging for (3-Cyanophenyl)guanidine(Cat. No.:)

(3-Cyanophenyl)guanidine

Cat. No.: B8303691
M. Wt: 160.18 g/mol
InChI Key: GRSCIMXGMTUWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Cyanophenyl)guanidine is a guanidine derivative of significant interest in environmental chemistry research, particularly in the study of Persistent and Mobile Organic Compounds (PMOCs) . These compounds are characterized by their high solubility and persistence in aqueous environments, making them challenging to remove through conventional water treatment processes and a potential threat to water resources . As a member of this class, this compound serves as a valuable reference standard for analytical method development. Researchers employ it in methods utilizing solid-phase extraction (SPE) combined with Hydrophilic Interaction Liquid Chromatography (HILIC) and tandem mass spectrometry (LC-MS/MS) to detect, identify, and quantify similar guanidine-based pollutants in various water matrices, including surface water, sewage effluent, and tap water . The compound features a guanidine group attached to a benzonitrile scaffold, with the electron-withdrawing cyano group influencing its overall polarity and interaction properties. From a safety perspective, this product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Please consult the safety data sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B8303691 (3-Cyanophenyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-(3-cyanophenyl)guanidine

InChI

InChI=1S/C8H8N4/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4H,(H4,10,11,12)

InChI Key

GRSCIMXGMTUWQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Cyanophenyl Guanidine and Its Analogs

Established Synthetic Pathways for Guanidine (B92328) Core Formation

The construction of the guanidine functional group is a cornerstone of this synthesis, with several classical and modern methods available to organic chemists. These approaches typically involve the reaction of an amine with a suitable guanylating agent.

Classical Guanidine Synthesis Approaches

The traditional synthesis of guanidines relies on the reaction of an amine with a guanylating agent. rsc.org These methods often necessitate the use of reagents that can be toxic or require harsh reaction conditions. rsc.org The choice of method often depends on the nature of the starting amine and the desired substitution pattern on the final guanidine product. For aromatic amines, including those with electron-withdrawing substituents, specific considerations are necessary to achieve efficient conversion.

Utilization of Guanylating Agents

A variety of reagents have been developed to facilitate the addition of a guanidino group to an amine. These guanylating agents are characterized by a central carbon atom double-bonded to a nitrogen atom and single-bonded to two other heteroatoms, making them susceptible to nucleophilic attack by amines.

Cyanamides: The reaction of an amine with cyanamide (B42294) is a direct method for the synthesis of monosubstituted guanidines. This reaction is typically carried out under acidic conditions to activate the cyanamide. A specific example is the synthesis of N-(4-Cyanophenyl)guanidine, an isomer of the title compound, where 4-aminobenzonitrile (B131773) is heated at reflux with an aqueous solution of cyanamide in the presence of nitric acid. echemi.com A patent describes the synthesis of m-cyanobenzoguanidine salt by reacting m-cyanoaniline (3-aminobenzonitrile) with 8.4g of mononitrile amine in 120g of acetonitrile (B52724) at 0°C, followed by the addition of 12g of trimethylchlorosilane as a catalyst. The reaction proceeds for 10 hours at room temperature, yielding the product with a purity of 98.5% and a yield of 94.4%. google.com

Isothioureas: S-alkylisothioureas are another important class of guanylating agents. rsc.org They react with amines to form guanidines, with the alkylthio group acting as a leaving group. The reaction is often carried out in the presence of a base. S-methylisothiourea sulfate (B86663) is a commonly used reagent in this class.

Carbodiimides: Carbodiimides are highly reactive compounds that readily undergo addition reactions with amines to form guanidines. The reaction can be catalyzed by various metal salts or proceed under neutral conditions, depending on the reactivity of the amine and carbodiimide (B86325). acs.org The addition of an amine N-H bond to a carbodiimide is a straightforward and atom-economical route to N,N',N''-trisubstituted guanidines. acs.org For electron-deficient anilines, the use of catalysts such as lithium amides in the presence of TMEDA has been shown to significantly increase the rate of guanylation. acs.org

Other notable guanylating agents include 1H-pyrazole-1-carboxamidine hydrochloride, which is an attractive reagent for the guanylation of amines and has been applied in peptide synthesis. scholaris.caresearchgate.net

Reaction Conditions and Solvent Systems

The conditions for guanidine synthesis are highly dependent on the chosen guanylating agent and the substrate. Acidic conditions are often employed when using cyanamide to enhance its electrophilicity. For instance, the reaction of 4-aminobenzonitrile with cyanamide is conducted at reflux in ethanol (B145695) with nitric acid. echemi.com In the patented synthesis of (3-cyanophenyl)guanidine salt from 3-aminobenzonitrile (B145674) and cyanamide, the reaction is initially cooled to 0°C before the catalyst is added, and then allowed to proceed at room temperature. google.com The solvent used in this specific case is acetonitrile. google.com

For carbodiimide-mediated reactions, a variety of solvents can be used, and the reaction can be performed under mild conditions, sometimes even at room temperature, especially with the use of catalysts. osti.gov Palladium-catalyzed guanylation of anilines has also been reported, which involves the intermediacy of Pd(II) complexes. nih.gov

Precursor Chemistry and Aromatic Functionalization Strategies

The synthesis of this compound is intrinsically linked to the availability and synthesis of its key aromatic precursor, 3-aminobenzonitrile.

Synthesis from 3-Aminobenzonitrile Precursors

3-Aminobenzonitrile is a crucial intermediate in the production of this compound. A common and efficient method for its synthesis involves the dehydration of 3-aminobenzamide (B1265367). In a typical procedure, 3-aminobenzamide is heated with thionyl chloride in toluene. The reaction is carried out at a temperature of 90-100°C. Following the dehydration, a hydrolysis step is performed to yield 3-aminobenzonitrile. This process has been reported to produce the desired product with a high yield of 91.3% and a purity of 99.6%. chemicalbook.com

Alternative synthetic routes to 3-aminobenzonitrile have also been described in the literature, though the dehydration of 3-aminobenzamide remains a prominent method.

Introduction of the Cyanophenyl Moiety

The cyanophenyl moiety is introduced into the final guanidine structure through the use of 3-aminobenzonitrile as the starting amine in the guanylation reaction. The amino group of 3-aminobenzonitrile acts as the nucleophile that attacks the electrophilic carbon of the guanylating agent. The presence of the electron-withdrawing cyano group on the phenyl ring decreases the nucleophilicity of the amino group compared to aniline. This can necessitate the use of catalysts or more reactive guanylating agents to achieve efficient conversion. rsc.orgacs.org The successful synthesis of m-cyanobenzoguanidine salt from 3-aminobenzonitrile demonstrates that despite the deactivating effect of the cyano group, the guanylation reaction can proceed with high yield under appropriate catalytic conditions. google.com

Derivatization and Analog Generation Strategies

Strategies for generating analogs of this compound focus on three primary areas: substitution on the guanidine functional group, formation of cyclic structures incorporating the guanidine moiety, and chemical alteration of the cyanophenyl ring. These approaches provide a robust platform for creating diverse molecular architectures.

The synthesis of substituted guanidines is a cornerstone of medicinal chemistry, allowing for the introduction of various functional groups to modulate a compound's characteristics. These syntheses generally involve the reaction of an amine with a guanylating agent, which is an electrophilic species capable of transferring a guanidinyl group.

A common and direct method for preparing substituted guanidines is the reaction of amines with cyanamide derivatives. google.com To enhance the reactivity of the cyanamide, the process can be facilitated by the presence of a Lewis acid catalyst, which increases the electrophilicity of the cyanamide carbon atom, making it more susceptible to nucleophilic attack by an amine. google.com Another approach involves the copper-catalyzed three-component reaction of cyanamides, arylboronic acids, and amines, which offers an operationally simple route to trisubstituted N-aryl guanidines. organic-chemistry.org

Alternatively, a wide array of specialized guanylating reagents have been developed for mild and efficient synthesis. These reagents often contain good leaving groups or are activated to readily react with primary and secondary amines. For example, isothiouronium salts can be used to prepare guanidinium (B1211019) salts through a process known as the Rathke synthesis. wikipedia.org Other modern reagents include 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea and 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), which allow for the controlled synthesis of protected guanidines that can be deprotected in a subsequent step. organic-chemistry.orgnih.gov The choice of reagent often depends on the complexity of the substrate and the desired substitution pattern on the final guanidine derivative.

MethodGuanylating Reagent/PrecursorKey FeaturesReference
Reaction with CyanamidesCyanamide or Substituted CyanamideDirect method, can be catalyzed by Lewis acids or metal salts (e.g., Sc(OTf)₃, CuCl₂). google.comorganic-chemistry.org
Rathke SynthesisIsothiouronium Salts (S-alkylated thioureas)Reacts with amines to form guanidinium salts. wikipedia.org
Use of Protected Reagents1,3-Bis(Boc)-2-methylisothioureaAllows for the synthesis of protected guanidines, useful in multi-step synthesis. nih.gov
Pyrazole-Based Reagents3,5-Dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC)Effective for guanylating a range of amines via nitroguanidine (B56551) intermediates. organic-chemistry.org
Thiourea (B124793) ActivationThioureas with Mukaiyama's ReagentInvolves the nucleophilic substitution of an activated thiourea ylide with an amine. researchgate.net

The incorporation of a guanidine moiety into a cyclic framework is a powerful strategy for creating rigid analogs and novel heterocyclic systems. nih.gov These cyclization reactions can be achieved through various synthetic pathways, often leveraging the nucleophilicity of the guanidine nitrogen atoms.

One prominent method for synthesizing cyclic guanidines is the palladium-catalyzed carboamination of alkenes. nih.gov This reaction involves the intramolecular cyclization of N-allylguanidines with aryl or vinyl halides/triflates, forming both a C-N and a C-C bond in a single transformation to construct five- or six-membered rings. nih.govumich.edu The use of cleavable protecting groups, such as N-cyano or N-arylsulfonyl, is crucial for the subsequent functionalization of the cyclic product. nih.gov

Cascade reactions provide another route to complex guanidine-containing scaffolds. For instance, autocatalytically formed guanidines can undergo spontaneous cascade cyclizations to form bicyclic structures containing dihydropyrimidine (B8664642) rings. researchgate.net Furthermore, cycloaddition reactions represent an approach to polycyclic systems. However, the high nucleophilicity of guanidines can sometimes favor aza-Michael addition over the desired cycloaddition. This can be controlled by using the guanidinium salt form, where protonation acts as a protecting group, thereby facilitating the cycloaddition pathway. nih.gov Investigations into iodocyclization have also been explored, though with limited success compared to palladium-catalyzed methods. scholaris.ca

Cyclization StrategyReactants/SubstratesResulting StructureReference
Palladium-Catalyzed CarboaminationN-allylguanidines and Aryl/Vinyl Halides5- and 6-membered cyclic guanidines nih.govumich.edu
Cascade CyclizationGuanidines formed in situ from autocatalytic reactionsBicyclic systems (e.g., containing dihydropyrimidine) researchgate.net
Diels-Alder CycloadditionGuanidinium salts (proton protected) and dienophilesPolycyclic guanidine-based systems (e.g., oxanorbornanes) nih.gov
Cyanamide-Based CyclizationN-Alkyl cyanamides with internal nucleophilesVarious nitrogen-containing heterocycles researchgate.net

The cyanophenyl moiety of this compound is not merely a structural anchor but also a site for chemical modification to generate analogs with altered properties. These modifications can involve the transformation of the cyano group, substitution on the phenyl ring, or the complete replacement of the cyanophenyl group.

In the context of structure-activity relationship (SAR) studies, the cyanophenyl ring can be systematically modified. For example, the cyano group can be replaced with other substituents, such as a hydrogen atom or a halogen, to probe its importance for biological activity. In some cases, the entire cyanophenyl ring is replaced with other aromatic or heteroaromatic systems, such as a difluorophenyl ring, to explore different spatial and electronic configurations. nih.gov

The cyano group itself is a versatile functional group that can undergo a variety of chemical transformations. A key reaction is the reduction of the nitrile to a primary amine (an aminomethyl group). This transformation can be achieved using various reducing agents. Care must be taken to select a reagent that does not affect other functional groups in the molecule; for instance, catalytic hydrogenation or reagents like samarium(II) iodide may be employed to selectively reduce the nitrile without affecting other sensitive groups. stackexchange.com The cyano group can also be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide, introducing new functional handles for further derivatization.

Furthermore, this compound can act as a building block in the synthesis of more complex molecules. In the preparation of certain pharmaceutical intermediates, such as those for the non-nucleoside reverse transcriptase inhibitor Etravirine, the guanidine portion of the molecule reacts to form a pyrimidine (B1678525) ring system, while the cyanophenyl moiety is retained as a critical component in the final structure. scbt.comresearchgate.net This highlights the role of the cyanophenyl group as a key pharmacophoric element.

Molecular Target Identification and Mechanistic Elucidation of Biological Action

Kinase Inhibition Profiles and Mechanisms

While comprehensive kinase profiling data for (3-Cyanophenyl)guanidine is not extensively available in the public domain, research on related and derivative compounds provides insights into its potential as a kinase inhibitor. The unique structural combination of a guanidine (B92328) group and a cyanophenyl moiety suggests the possibility of interactions with the ATP-binding sites of various kinases.

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases. mdpi.comnih.gov GSK-3 inhibitors are broadly classified based on their mechanism of action, including ATP-competitive inhibitors and non-ATP-competitive inhibitors. nih.gov The guanidinium (B1211019) group, being protonated at physiological pH, can form strong hydrogen bonds and electrostatic interactions, which are crucial for binding to the hinge region of the ATP-binding pocket of many kinases.

Direct studies detailing the specific modalities of this compound's inhibition of GSK-3 are not prominently found in peer-reviewed literature. However, the general structure-activity relationships of known GSK-3 inhibitors suggest that the cyanophenyl group could engage in hydrophobic and aromatic interactions within the active site, while the guanidine group could interact with the phosphate-binding region. nih.gov Further enzymatic assays and structural studies are required to elucidate the precise mechanism and potency of this compound as a GSK-3 inhibitor.

Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibitors of VEGFR-2 are a significant class of anti-cancer agents. mdpi.com Many small-molecule VEGFR-2 inhibitors target the ATP-binding site of the kinase domain.

Currently, there is a lack of specific research data on the inhibitory activity of this compound against VEGFR-2. The development of novel VEGFR-2 inhibitors often involves scaffolds that can form hydrogen bonds with the hinge region residues (e.g., Cys919) and occupy the hydrophobic pocket. nih.gov The guanidine moiety has the potential to form such crucial hydrogen bonds. The exploration of cyanophenyl-containing compounds in VEGFR-2 inhibition could reveal the role of this specific substitution pattern in achieving potency and selectivity.

Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, and its overexpression is common in many human cancers, making it an attractive target for cancer therapy. nih.gov PLK1 inhibitors can act on the ATP-binding site of the kinase domain or the polo-box domain (PBD), which is involved in substrate binding and localization.

Research into the broader kinase inhibitory profile of this compound and its derivatives has yielded some specific findings.

Pim Kinases: Pim-1 kinase is a serine/threonine kinase that is overexpressed in several cancers and is involved in cell survival and proliferation. Studies on a series of 3-cyanopyridine derivatives have demonstrated their potential as PIM-1 kinase inhibitors. ekb.eg While these are not guanidine compounds, this suggests that the 3-cyanophenyl moiety can be a valuable component in scaffolds targeting Pim kinases.

DAPK3: Death-associated protein kinase 3 (DAPK3) is a serine/threonine kinase involved in the regulation of apoptosis and autophagy. There is currently no published research specifically linking this compound to DAPK3 inhibition.

Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is a key regulator of the initiation of DNA replication and is a target for the development of novel anti-cancer agents. nih.govpatsnap.com A study on the development of Cdc7 kinase inhibitors identified 2-(3-Cyano-phenyl)-5-pyridin-4-yl-1H-pyrrole-3-carboxamide as a potential antitumor agent. This compound, a derivative containing the 3-cyanophenyl moiety, highlights the relevance of this chemical group in the design of Cdc7 inhibitors.

Allosteric modulators bind to a site on a kinase that is distinct from the highly conserved ATP-binding pocket. nih.govmdpi.com This can offer advantages in terms of selectivity and can lead to different pharmacological outcomes compared to traditional ATP-competitive inhibitors. nih.gov

There is no direct evidence in the current scientific literature to suggest that this compound functions as an allosteric modulator of kinase activity. The discovery of allosteric modulators often relies on high-throughput screening campaigns and detailed mechanistic studies. Investigating whether this compound or its derivatives can modulate kinase activity through an allosteric mechanism would require dedicated experimental approaches.

Enzyme-Ligand Interaction Mechanisms

The guanidinium group, which is the protonated form of guanidine at physiological pH, is a common motif in enzyme inhibitors due to its ability to form multiple, strong interactions with biological targets. It can act as a mimic of the arginine side chain and form salt bridges and a network of hydrogen bonds with acidic residues (aspartate, glutamate) or with the phosphate (B84403) groups of ATP.

The interaction of guanidine-containing compounds with kinase active sites often involves the guanidinium group forming hydrogen bonds with the hinge region backbone atoms, which is a critical interaction for many ATP-competitive inhibitors. The cyanophenyl group can participate in various non-covalent interactions, including:

Hydrophobic interactions: The phenyl ring can occupy hydrophobic pockets within the kinase active site.

Pi-stacking: The aromatic ring can engage in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Dipole-dipole interactions: The cyano group is a strong electron-withdrawing group and can participate in dipole-dipole interactions.

The precise enzyme-ligand interaction mechanism of this compound with any specific kinase would depend on the unique topology and amino acid composition of the kinase's active site. Detailed structural information from X-ray crystallography or NMR spectroscopy would be necessary to fully elucidate these interactions.

Binding Site Characterization and Residue Interactions

The guanidinium group's positive charge allows it to form strong ionic bonds, often referred to as salt bridges, with negatively charged amino acid residues in protein binding pockets. uni-regensburg.de Molecular dynamics simulations and experimental studies on various guanidine-containing molecules have shown that they primarily interact with negatively charged regions on protein surfaces. nih.govresearchgate.net

Key interactions for guanidine derivatives have been identified in several receptor and enzyme systems. For instance, in the histamine (B1213489) H₃ receptor, the positively charged guanidine moiety forms a crucial ionic bond with the acidic residue Glutamate (B1630785) (E206). nih.gov Similarly, in muscarinic M₂ and M₄ receptors, a network of interactions involves key amino acids that stabilize the ligand. nih.gov The guanidinium group is also known to interact with the phosphate residues within the minor groove of DNA, enhancing its potential as a DNA-binding pharmacophore. nih.gov While direct studies on this compound are limited, the established reactivity of its core functional group suggests a strong propensity to bind to sites rich in acidic residues.

Table 1: Examples of Amino Acid Residues Interacting with Guanidinium Moieties in Various Proteins This table is based on data from related guanidine-containing compounds and suggests potential interaction partners for this compound.

Protein TargetInteracting Residue(s)Type of InteractionReference
Histamine H₃ ReceptorE206Ionic Bond nih.gov
Histamine H₃ ReceptorY167Cation-π nih.gov
Histamine H₃ ReceptorT119Hydrogen Bond nih.gov
Muscarinic M₂/M₄ ReceptorsN404, A194Hydrogen Bond Network nih.gov
Arg-Nω-bisprenyltransferaseE49, H167, T134Interaction with Guanidine Group nih.gov

Hydrogen Bonding Network Formation

The guanidinium cation is an excellent hydrogen bond donor due to its multiple N-H groups and planar, symmetric structure. d-nb.infowikipedia.org It has the ability to form strong, bifurcated hydrogen bonds with carboxylate and phosphate groups, which are common in biological macromolecules. sci-hub.se This fork-like structure allows it to form multiple, stable non-covalent interactions simultaneously. sci-hub.se

In protein complexes, the guanidinium group can be stabilized by hydrogen bonds with specific residues. For example, in the histamine H₃ receptor, the residue T119 helps to stabilize the guanidine moiety through hydrogen bonding. nih.gov In muscarinic receptors, a hydrogen-bond network is formed with residues N404 and A194. nih.gov Theoretical studies of complexes between the guanidinium cation and aromatic amino acids have confirmed the formation of multiple hydrogen bonds. mdpi.com For this compound, the guanidinium portion would be expected to participate in similar hydrogen-bonding networks, while the nitrogen atom of the cyano group could potentially act as a hydrogen bond acceptor.

Hydrophobic and Other Non-Covalent Interactions

Beyond electrostatic and hydrogen bonding interactions, other non-covalent forces contribute to the binding of guanidine-containing molecules. The planar nature of the guanidinium ion and the aromatic ring of this compound make them suitable for engaging in cation-π and hydrophobic interactions.

Cation-π Interactions: The positively charged guanidinium group can interact favorably with the electron-rich faces of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. nih.govmdpi.com This type of interaction has been observed in the binding of a guanidine derivative to the histamine H₃ receptor, specifically with residue Y167. nih.gov

Hydrophobic Interactions: The phenyl ring of this compound provides a hydrophobic surface that can interact with nonpolar regions of a binding pocket. nih.gov Studies have shown that for some proteins, the presence of guanidine can lead to increased hydrophobic interactions, particularly when hydrophobic regions are located adjacent to negatively charged patches on the protein surface. researchgate.net

Nucleic Acid Interactions

Guanidine-based compounds are well-documented for their ability to interact with nucleic acids, particularly DNA. This interaction is a key mechanism for the cytotoxic and therapeutic effects of many such molecules. nih.gov

DNA Minor Groove Binding Propensities

A significant number of dicationic molecules containing guanidine or related guanidine-like groups are known to be DNA minor groove binders. esr.ienih.gov These molecules typically possess a crescent shape that complements the curvature of the DNA minor groove. nih.gov They often show a preference for binding to AT-rich (Adenine-Thymine) sequences. nih.gov The narrowness of the minor groove in AT regions provides a snug fit for these planar, aromatic compounds. nih.gov The presence of a G-NH₂ group on guanine (B1146940) in GC-rich sequences can create a steric block, hindering the deep penetration of many small molecules into the minor groove. nih.gov Based on these established principles, this compound, with its aromatic core and cationic guanidinium group, is predicted to have a propensity for binding to the DNA minor groove.

Table 2: General Characteristics of Guanidine-Based DNA Minor Groove Binders

CharacteristicDescriptionReference
Structure Typically planar, crescent-shaped aromatic compounds. nih.gov
Cationic Groups Possess positively charged groups (e.g., guanidinium) at physiological pH. nih.gov
Sequence Preference Often exhibit a binding preference for AT-rich regions of the DNA minor groove. nih.govnih.gov
Binding Forces Interaction is stabilized by a combination of electrostatic forces, hydrogen bonds, and van der Waals interactions. esr.iemdpi.com

Interaction Modes with DNA (e.g., Electrostatic, Intercalation)

The binding of guanidine-containing compounds to the DNA minor groove is a non-covalent process stabilized by several key forces: esr.ie

Electrostatic Interactions: The positively charged guanidinium cation is attracted to the high negative electrostatic potential of the DNA minor groove, which arises from the phosphate groups of the DNA backbone. nih.gov

Hydrogen Bonding: Once positioned in the groove, the guanidinium N-H groups can form hydrogen bonds with the H-bond acceptor atoms (N3 of adenine (B156593) and O2 of thymine) located on the floor of the minor groove. esr.ie

Van der Waals and Hydrophobic Interactions: The aromatic core of the molecule makes close van der Waals contacts with the walls of the groove, displacing water molecules and contributing to the binding affinity. esr.ienih.gov

While minor groove binding is the most common mode of interaction for this class of compounds, some dicationic guanidine derivatives have also been shown to bind DNA through intercalation, where the planar aromatic part of the molecule inserts between the DNA base pairs. researchgate.net

Other Identified Biological Targets and their Modulation

The guanidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds that modulate diverse targets. nih.gov While specific targets for this compound are not extensively characterized in the available literature, studies on structurally related compounds provide insight into potential biological activities.

Notably, the related isomer, N-(4-Cyanophenyl)guanidine, is known as an intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. scbt.com This suggests that viral enzymes could be a potential class of targets. Furthermore, various guanidine derivatives have been identified as modulators of several other biological targets.

Table 3: Potential Biological Targets Modulated by Various Guanidine-Containing Compounds

Target ClassSpecific Target(s)Modulatory EffectReference(s)
G-Protein Coupled Receptors Histamine H₃ Receptor, Muscarinic M₂/M₄ ReceptorsAntagonism nih.govnih.gov
Neuropeptide Y Y₂ ReceptorAntagonism uni-regensburg.de
Serotonin ReceptorsLigand Binding sci-hub.se
Ion Transporters Na⁺/H⁺ Exchangers (NHEs)Inhibition sci-hub.senih.gov
Enzymes Signal Peptidase IB (SpsB) (S. aureus)Inhibition d-nb.info
Nitric Oxide Synthase (NOS)Inhibition sci-hub.se
Cholinesterases (AChE/BuChE)Inhibition nih.gov
β-SecretaseInhibition sci-hub.se
Nucleic Acids/Proteins General Protein DenaturationChaotropic Agent wikipedia.orgqinmuchem.com
Virus InactivationProtein Denaturation nih.gov

This broad range of activities highlights the versatility of the guanidine functional group in molecular recognition and underscores the potential for this compound to interact with multiple biological targets, a possibility that warrants further experimental investigation.

Elucidation of Molecular Targets and Biological Mechanisms of this compound

The compound this compound has been noted in chemical synthesis contexts; however, a thorough review of scientific literature reveals a significant gap in the understanding of its specific biological activities and molecular targets. This article addresses the current state of knowledge regarding the interaction of this compound with key biological molecules and pathways as outlined, based on available research.

Detailed investigations into the specific molecular interactions of this compound are not extensively documented in publicly accessible scientific literature. The following subsections summarize the current lack of specific research findings concerning its effects on protein-protein interactions, transporter systems, and enzyme activity.

Guanidinium groups, present in compounds like this compound, are known to participate in interactions with proteins. However, specific studies detailing the modulation of protein-protein interactions, particularly with Heat shock protein 70 (Hsp70), by this compound are not available in the current body of scientific research. While some guanidine-containing compounds have been investigated as potential modulators of Hsp70, there is no direct evidence to suggest that this compound specifically engages with Hsp70 or influences its interactions with other proteins.

The guanidine moiety is a structural feature of various molecules known to interact with transporter proteins. Guanidine itself and some of its derivatives have been studied in the context of their effects on transporters, including Na+/H+ exchangers. Nevertheless, there is no specific research available that investigates the interaction of this compound with proton-antiporters or any other class of transporter proteins. The potential for this compound to act as an inhibitor or modulator of such transporters remains undetermined.

A wide array of natural and synthetic compounds, including some containing guanidine functionalities, have been explored as enzyme inhibitors. For instance, various guanidine derivatives have been shown to inhibit enzymes like nitric oxide synthase. In the context of metabolic enzymes, α-amylase is a common target for therapeutic intervention in diabetes. Despite the broad interest in α-amylase inhibitors, there are no published studies that specifically report on the modulation of α-amylase activity by this compound. Therefore, its potential as an α-amylase inhibitor is currently unknown.

Computational Chemistry and Molecular Modeling Approaches in 3 Cyanophenyl Guanidine Research

Ligand-Based Drug Design (LBDD) Strategies

Ligand-based drug design (LBDD) strategies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

3D Quantitative Structure-Activity Relationship (QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique that correlates the biological activity of a set of compounds with their 3D physicochemical properties. This method is instrumental in understanding how steric and electrostatic fields of a molecule influence its interaction with a biological target. The primary goal of 3D-QSAR is to construct a predictive model that can estimate the activity of novel compounds.

Key methodologies within 3D-QSAR include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These analyses generate contour maps that visualize the regions where modifications to the molecular structure could enhance or diminish biological activity. For instance, a 3D-QSAR study on tricyclic guanidine (B92328) analogues as anti-malarial agents resulted in a predictive model that could guide the design of more potent inhibitors. nih.govnih.govfrontiersin.org Such a study typically involves aligning a series of known active and inactive compounds and calculating their steric and electrostatic fields to derive a statistical model.

A hypothetical 3D-QSAR study on (3-cyanophenyl)guanidine derivatives would require a dataset of analogs with experimentally determined biological activities. The resulting model would highlight the key structural features of the cyanophenyl and guanidine moieties that are critical for activity.

Table 1: Key Statistical Parameters in 3D-QSAR Model Validation

ParameterDescriptionAcceptable Value
q² (Cross-validated r²)A measure of the predictive ability of the model, determined by internal validation (e.g., leave-one-out).> 0.5
r² (Non-cross-validated r²)A measure of the correlation between the experimental and predicted activities of the training set compounds.> 0.6
pred_r² (Predictive r²)A measure of the predictive power of the model for an external test set of compounds.> 0.5

Pharmacophore Model Generation and Validation

A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. Pharmacophore models can be generated based on a set of active ligands, even without knowledge of the receptor's structure.

The process involves identifying the common chemical features among active molecules and their spatial relationships. Once a model is generated, it must be validated to ensure its ability to distinguish between active and inactive compounds. A validated pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity. mdpi.com

For this compound, a pharmacophore model could be developed if a series of its biologically active analogs were known. The model would likely feature the guanidinium (B1211019) group as a potential hydrogen bond donor or positively ionizable feature, the cyano group as a hydrogen bond acceptor, and the phenyl ring as an aromatic or hydrophobic feature.

Virtual Screening Techniques for Analog Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.govnih.gov When based on a pharmacophore model, this is a form of ligand-based virtual screening. The pharmacophore model is used as a filter to rapidly screen millions of compounds, selecting only those that match the required 3D arrangement of features.

This approach is significantly faster and more cost-effective than high-throughput experimental screening. Hits from a virtual screen are then typically subjected to further computational analysis, such as molecular docking, before being selected for experimental testing. The application of virtual screening to discover novel analogs of this compound would depend on the prior development of a robust and validated pharmacophore model.

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, typically a protein or nucleic acid, which is often determined through techniques like X-ray crystallography or NMR spectroscopy.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein. Docking algorithms explore various possible conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each conformation.

Successful docking studies can provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. These insights are crucial for understanding the mechanism of action and for designing modifications to the ligand to improve its potency and selectivity. Studies on other guanidine-containing compounds have successfully used molecular docking to predict binding modes and rationalize observed biological activities. nih.govresearchgate.net

Table 2: Common Interactions Analyzed in Molecular Docking Studies

Interaction TypeDescription
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Electrostatic InteractionThe attraction or repulsion of particles or objects because of their electric charge.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
Cation-π InteractionA noncovalent molecular interaction between a cation and the face of an electron-rich π system.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net For a ligand-target complex predicted by molecular docking, an MD simulation can provide detailed information about the stability of the binding mode and the flexibility of both the ligand and the protein.

By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, MD can reveal how the interactions change over time and whether the initial docked pose is stable. nih.gov These simulations can also capture conformational changes in the protein upon ligand binding, which are often crucial for its function. The analysis of MD trajectories can provide insights into the thermodynamics of binding and can help to refine the design of new drug candidates. While no specific MD simulation studies on this compound were found, this technique is widely applied to understand the dynamic behavior of various ligand-protein complexes. nih.gov

Protein-Ligand Interaction Fingerprints Analysis

Protein-Ligand Interaction Fingerprints (PLIFs) are a powerful computational method used to simplify and analyze the complex three-dimensional information of protein-ligand interactions into a more straightforward one-dimensional or two-dimensional format. semanticscholar.org This technique encodes the various types of interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, between a ligand like this compound and a protein's binding site into a binary vector or fingerprint. nih.govresearchgate.net

The process involves docking the ligand into the protein's active site to generate a binding pose. Software then analyzes this pose to identify all possible residue-ligand contacts. mdpi.com Each bit in the resulting fingerprint corresponds to a specific interaction with a particular amino acid residue. nih.gov By generating these fingerprints for a series of compounds, researchers can rapidly compare binding modes, identify key interactions necessary for biological activity, and cluster molecules based on their interaction patterns rather than just their chemical structure. semanticscholar.org

In the context of this compound research, PLIFs are instrumental in virtual screening campaigns and machine learning models to predict the binding affinity or functional activity of novel derivatives. nih.govmdpi.com For instance, by comparing the PLIF of this compound with those of known active and inactive compounds for a specific target, a predictive model can be trained to identify new potential inhibitors or binders from large chemical databases. mdpi.com This strategy is efficient for exploring new chemical spaces and identifying novel scaffolds for drug development. nih.gov

Table 1: Hypothetical Protein-Ligand Interaction Fingerprint for this compound

Interaction TypeResidueInteraction Present (1/0)
Hydrogen Bond (Donor)Asp1891
Hydrogen Bond (Acceptor)Gly2161
Hydrophobic ContactTyr991
Hydrophobic ContactTrp2151
Pi-StackingPhe2201
Ionic InteractionAsp1891
Water-Mediated H-BondSer1900

Quantum Mechanical (QM) and Hybrid QM/MM Studies

Quantum mechanical (QM) methods are employed to study the electronic properties of molecules with high accuracy. For larger systems, such as a ligand bound to a protein, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used, where the ligand and the immediate active site are treated with QM, and the rest of the protein is treated with the more computationally efficient MM force fields. wikipedia.org

The electronic structure of this compound is characterized by the interplay between the electron-donating guanidine group and the electron-withdrawing cyanophenyl group. The guanidine moiety is a strong electron-donating group due to the presence of three nitrogen atoms, which can delocalize a positive charge effectively. Conversely, the cyano group (-C≡N) is a potent electron-withdrawing group.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to analyze the molecular orbitals and the distribution of electron density. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The guanidine group significantly raises the energy of the HOMO, while the cyanophenyl group lowers the energy of the LUMO. This modulation of the frontier molecular orbitals is crucial for the molecule's reactivity and its optical and electronic properties. semanticscholar.orgirb.hr The protonation state of the guanidine group can further influence the electronic structure, as protonation significantly increases its electron-withdrawing nature, thereby lowering the energy of the molecular orbitals. semanticscholar.org

Computational studies can predict the reactivity of molecules in various chemical reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where the electronic nature of substituents plays a key role. semanticscholar.org The reactivity in these reactions can be predicted using Frontier Molecular Orbital (FMO) theory, which states that the reaction is most favorable when the energy gap between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is small. semanticscholar.org

If this compound were part of a diene system, the strong electron-donating guanidine group would increase the HOMO energy of the diene, making it more reactive in normal-electron-demand Diels-Alder reactions. semanticscholar.org Conversely, if it were a substituent on a dienophile, its net electronic effect would influence the LUMO energy. Computational modeling of the transition states for such reactions allows for the calculation of activation energies, providing a quantitative prediction of reactivity. semanticscholar.org Studies on related guanidine-substituted dienes have shown that the guanidine moiety can moderately influence reaction barriers. semanticscholar.org The specific reaction conditions and the nature of the reaction partner are also critical factors. nih.govresearchgate.netrsc.org

Table 2: Predicted Frontier Molecular Orbital (FMO) Energies for a Hypothetical Guanidine-Substituted Diene

Diene SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Unsubstituted Diene-5.81.27.0Moderate
Guanidine-Substituted Diene-5.11.36.4High
Protonated Guanidine-Diene-7.5-0.57.0Low (Normal Demand)

Guanidines can exist in different tautomeric forms, which can significantly impact their chemical properties and biological activity. researchgate.net For this compound, several tautomers are possible due to the migration of protons among the nitrogen atoms of the guanidine group.

Computational methods, particularly high-level QM calculations, are highly effective in studying tautomeric equilibria. beilstein-journals.org By calculating the Gibbs free energy of each possible tautomer in a given solvent, the relative populations at equilibrium can be predicted. rsc.org Studies on similar guanidine-containing heterocycles using 15N NMR spectroscopy combined with computational analysis have successfully identified the predominant tautomeric forms in solution. researchgate.netrsc.org Such analyses for this compound would clarify its dominant structure, which is essential for understanding its hydrogen bonding patterns and interaction with biological targets.

Binding Energy Calculations and Free Energy Perturbation

Accurately predicting the binding affinity between a ligand and a protein is a primary goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous and computationally intensive method based on statistical mechanics for calculating the relative binding free energy between two ligands. wikipedia.org

FEP calculations simulate a non-physical, or "alchemical," transformation of one ligand into another within the protein's binding site and in solution. cresset-group.com The difference in the free energy of this transformation in the two environments yields the relative binding free energy (ΔΔG) between the two ligands. vu.nl This method is particularly useful for guiding the optimization of a lead compound, such as this compound, by predicting whether a proposed chemical modification will enhance or diminish its binding affinity. nih.gov

The process requires significant computational resources as the transformation is divided into many small steps, or "windows," to ensure the calculation converges properly. wikipedia.org Despite its complexity, FEP has shown great promise in accurately predicting the binding potencies of ligands, making it a valuable tool in modern drug discovery. nih.govcresset-group.com

3 Cyanophenyl Guanidine in Chemical Probe and Lead Discovery Research

Scaffold Exploration in Drug Discovery Research

The journey from a chemical entity to a drug candidate often begins with the identification of promising scaffolds that can be systematically modified to achieve desired biological activity. The guanidine (B92328) core, and specifically the cyanophenylguanidine variant, serves as a prime example of such a scaffold.

Identification of Guanidine Motifs as Promising Leads

Guanidines are considered privileged structures in drug design due to their protonatability at physiological pH, allowing them to mimic the side chain of arginine and interact with anionic sites like carboxylate and phosphate (B84403) groups in proteins and nucleic acids. researchgate.netnih.gov This capacity to form multiple hydrogen bonds and salt bridges is a key factor in their molecular recognition by various biological targets.

The guanidine group is a cornerstone of many pharmaceuticals, demonstrating a wide range of biological activities, including anticancer, anti-HIV, and antimicrobial effects. nih.govmdpi.com Natural products containing fused tricyclic guanidine alkaloids, for instance, have shown potent anti-HIV activity by inhibiting the gp120-CD4 interaction, a critical step in the viral entry process. mdpi.com In the realm of synthetic compounds, screening of large combinatorial libraries has identified bis-cyclic guanidines as highly active and selective antiplasmodial agents, highlighting the scaffold's potential in combating malaria. mdpi.com The modular synthesis of phenyl-guanidines has been utilized as a tool for the rapid development of anticancer candidates, with some derivatives showing significant antiproliferative effects in breast cancer cell lines. nih.gov

These examples underscore the value of the guanidine motif as a starting point for lead discovery, offering a versatile and biologically relevant foundation for developing novel therapeutic agents.

Application of Cyanophenylguanidine as a Molecular Building Block

The (3-Cyanophenyl)guanidine structure, in particular, has been utilized as a key intermediate or building block in the synthesis of targeted inhibitors. Its utility is documented in patent literature, where it serves as a precursor for more complex molecules with specific pharmacological profiles.

For example, N-(3-Cyanophenyl)guanidine has been synthesized from 3-aminobenzonitrile (B145674) and cyanamide (B42294) as an intermediate in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. google.com GSK-3 is a kinase implicated in numerous diseases, including type II diabetes, Alzheimer's disease, and cancer, making its inhibitors a significant area of research. google.com Similarly, 2-(3-cyanophenyl)guanidine has been listed as a compound of interest in the context of developing modulators for metabotropic glutamate (B1630785) receptors, which are targets for various central nervous system disorders. google.com

The application of this compound as a building block leverages the established biological relevance of the guanidine core while introducing a cyano-substituted phenyl ring. This phenyl ring can be further functionalized, and the cyano group can influence the electronic properties and binding interactions of the final compound, making it a strategic component in combinatorial chemistry and rational drug design. nih.govresearchgate.net

Rational Design and Optimization Strategies

Once a lead compound is identified, the process of rational design and optimization begins. This iterative cycle of design, synthesis, and testing aims to enhance the compound's potency, selectivity, and pharmacokinetic properties.

Lead Optimization for Enhanced Potency and Selectivity

Lead optimization of guanidine-containing compounds often involves systematic modifications to the scaffold to understand and improve its interaction with the target. Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications that lead to enhanced biological activity.

An illustrative case involves the optimization of cyanoguanidine derivatives as histamine (B1213489) H4 receptor (H4R) agonists. nih.gov Starting from a series of acylguanidines that showed affinity for both H3 and H4 receptors, researchers systematically replaced the acylguanidine group with other moieties, including cyanoguanidine, to improve selectivity. nih.gov This effort led to the identification of a compound, 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[(2-phenylthio)ethyl]guanidine , which demonstrated high potency and selectivity for the human H4 receptor over other histamine receptor subtypes. nih.gov The SAR study revealed that the nature and length of the substituents on the cyanoguanidine core were critical for both potency and selectivity.

Compound IDStructureH4R Potency (pEC50)H4R Selectivity
UR-PI376 (67) 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[(2-phenylthio)ethyl]guanidine7.47High selectivity over H1R, H2R, and H3R
Reference Cpd Acylguanidine PrecursorModerateDual H3R/H4R activity

This interactive table summarizes the outcome of lead optimization, showing how scaffold modification from a less selective precursor led to a potent and selective H4R agonist.

This example, while not starting with this compound itself, demonstrates the principles applied to optimize cyanoguanidine-containing leads to achieve high potency and target selectivity.

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance a molecule's biological properties. This technique is particularly useful for fine-tuning the potency, selectivity, and pharmacokinetic profile of a lead compound.

In the context of guanidine-containing molecules, bioisosteric replacement can have a profound impact on activity. The aforementioned study on histamine receptor ligands provides a direct example where the replacement of an acylguanidine group with a cyanoguanidine moiety was a critical step. nih.gov This bioisosteric switch was instrumental in shifting the compound's activity profile from a dual H3/H4 ligand to a selective H4R agonist. nih.gov The cyanoguanidine group offered a different set of electronic and hydrogen-bonding properties compared to the original acylguanidine, allowing for differential interactions with the receptor binding sites. Molecular modeling suggested that the cyanoguanidine moiety could form specific charge-assisted hydrogen bonds with residues unique to the H4 receptor, explaining the observed selectivity. nih.gov

This demonstrates how a strategic bioisosteric replacement within the guanidine core can be a powerful tool to modulate biological activity and achieve the desired selectivity, a fundamental goal in drug discovery.

Development of Chemical Probes for Biological Systems

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways in their native environment. The development of such probes is a critical step in target validation and understanding disease mechanisms.

A highly potent and selective ligand, born from a rigorous lead optimization campaign, can often serve as an excellent chemical probe. The selective histamine H4 receptor agonist, 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[(2-phenylthio)ethyl]guanidine , is a prime candidate for such a role. nih.gov Its high affinity (pEC50 = 7.47) and significant selectivity over other histamine receptors would allow researchers to specifically interrogate the physiological and pathophysiological roles of the H4 receptor with high precision. nih.gov

By using such a probe, scientists can explore the effects of H4R activation in various cellular and in vivo models of disease, such as inflammation and immune disorders, without the confounding effects of activating other histamine receptors. The development of such tools, originating from scaffolds like cyanoguanidine, is essential for advancing our understanding of biological systems and validating new drug targets.

Design Considerations for Target Engagement Tools

No specific research data found on the design of this compound-based target engagement tools.

Utility in Mechanistic Biological Studies

No specific research data found on the use of this compound in mechanistic biological studies.

Further research and publication in the field are required before a comprehensive and scientifically accurate article on the specific applications of this compound in chemical probe and lead discovery research can be authored.

Future Research Directions and Unexplored Avenues for 3 Cyanophenyl Guanidine

Novel Synthetic Methodologies for Complex Analogs

The future synthesis of (3-Cyanophenyl)guanidine analogs will move beyond traditional methods to embrace more efficient, diverse, and complex molecular architectures. Modern guanylation reactions offer a modular and rapid approach for developing novel candidates. mdpi.comnih.gov

Key future directions include:

Transition Metal-Catalyzed Reactions: The use of catalysts, such as those based on palladium, copper, or zinc, can facilitate the construction of the guanidine (B92328) core under milder conditions with greater functional group tolerance. mdpi.comorganic-chemistry.org These methods allow for the coupling of diverse amines and carbodiimides, enabling the synthesis of a wide array of substituted this compound derivatives that are otherwise difficult to access. mdpi.comrsc.org

Solid-Phase and Liquid-Phase Synthesis: To accelerate the discovery process, high-throughput synthesis techniques are essential. Solid-phase synthesis, where molecules are built on a resin support, and liquid-phase parallel synthesis, which uses soluble polymer supports, are powerful strategies for generating large libraries of analogs. nih.govacs.org These methodologies are ideal for systematically exploring structure-activity relationships (SAR) around the core scaffold.

Anion-Controlled Synthesis: Recent studies have shown that the counter-anion can direct the reactivity of guanidines in cycloaddition reactions. irb.hr Exploring how different anions influence the synthesis of complex, polycyclic analogs of this compound could lead to the discovery of constrained molecules with unique pharmacological profiles.

Bio-inspired Synthesis: Nature produces a vast array of complex guanidine-containing natural products. rsc.org Studying their biosynthetic pathways can inspire novel synthetic strategies for creating intricate and stereochemically rich analogs, potentially leading to compounds with enhanced potency and selectivity.

Synthetic MethodologyKey AdvantagesPotential Application for this compound
Transition Metal Catalysis High efficiency, mild reaction conditions, broad substrate scope. mdpi.comrsc.orgRapid synthesis of diverse N-substituted analogs.
Solid/Liquid-Phase Synthesis Amenable to automation and high-throughput library generation. nih.govacs.orgSystematic SAR exploration.
Anion-Controlled Reactions Provides control over reaction pathways (e.g., cycloaddition vs. aza-Michael addition). irb.hrCreation of rigid, polycyclic analogs with defined geometries.
Bio-inspired Strategies Access to complex and stereochemically diverse structures. rsc.orgDevelopment of novel, natural product-like analogs.

Investigation of Uncharacterized Biological Targets and Pathways

While DNA is a known target for many guanidinium (B1211019) compounds due to electrostatic interactions with the phosphate (B84403) backbone in the minor groove, the full spectrum of biological targets for this compound remains largely unexplored. nih.govmdpi.com Future research must look beyond DNA to identify novel mechanisms of action.

Potential unexplored avenues include:

Protein Targets: The guanidine moiety is a common motif in inhibitors of various enzymes and receptors. It is crucial to investigate targets beyond DNA, such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels like Na+/H+ exchangers. mdpi.comjocpr.comnih.gov For instance, simple structural modifications have been shown to shift the activity of guanidine derivatives from histamine (B1213489) H3 receptors to muscarinic M2/M4 receptors, highlighting their adaptability. nih.gov

RNA Interactions: Given their ability to bind DNA, it is highly probable that this compound analogs could also interact with various forms of RNA, including messenger RNA (mRNA) and non-coding RNAs. Targeting RNA could disrupt protein translation and other cellular processes, offering a novel therapeutic strategy.

Cellular Pathways Beyond Cytotoxicity: Many guanidine-based agents exhibit anticancer activity, but their mechanisms often extend beyond direct DNA damage. nih.gov Future studies should probe effects on pathways such as mitochondrial-mediated apoptosis, the induction of reactive oxygen species (ROS), and the inhibition of cell adhesion and colony formation. nih.govnih.gov

Integration of Advanced Computational Methods in Design Cycles

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drug candidates. researchgate.netemanresearch.org Integrating these methods into the design cycle of this compound analogs can save significant time and resources.

Key computational approaches to be integrated include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. Docking studies have been successfully used to model the interaction of guanidine derivatives within the DNA minor groove and can be extended to predict binding modes with various protein targets. nih.govrsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. mdpi.com These simulations can be used to assess the stability of binding poses predicted by docking, understand the role of solvent molecules, and calculate binding free energies, offering deeper insight into the molecular interactions of this compound analogs. nih.govresearchgate.netnih.gov

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, stability, and reactivity of novel analogs. nih.gov This information is crucial for understanding the fundamental properties that govern binding affinity and biological activity.

Pharmacophore Modeling and Virtual Screening: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential features required for activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse scaffolds.

Computational MethodPurpose in Design CycleExpected Outcome for this compound
Molecular Docking Predict binding poses and screen virtual libraries. tandfonline.comIdentification of potential protein targets and novel hits.
Molecular Dynamics (MD) Analyze binding stability and calculate binding free energy. nih.govresearchgate.netDeeper understanding of the dynamics of target interaction.
Density Functional Theory (DFT) Determine electronic properties and reactivity. nih.govRationalization of structure-activity relationships.
Pharmacophore Modeling Define key features for biological activity.Guiding the design of new analogs and virtual screening campaigns.

Exploration of New Chemical Space around the this compound Scaffold

To discover analogs with improved properties, it is essential to explore new chemical space by systematically modifying the core structure. nih.govrsc.orgnih.gov This involves creating derivatives that are structurally distinct from the parent compound but retain or enhance its desired biological activity.

Strategies for exploring new chemical space include:

Scaffold Hopping: This involves replacing the central phenyl ring with other aromatic or non-aromatic cores while maintaining the key pharmacophoric elements (the guanidine and cyano groups). uniroma1.itbhsai.org This can lead to the discovery of completely novel chemical classes with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties or novel intellectual property.

Combinatorial Library Synthesis: Using techniques like parallel synthesis, large libraries of compounds can be generated where different substituents are systematically varied at multiple positions on the this compound scaffold. nih.govacs.org For example, the substitution pattern on the phenyl ring, the nature of the cyano group (e.g., replacement with other electron-withdrawing groups), and the substitution on the guanidine nitrogens can all be explored.

Fragment-Based Growth: Attaching small molecular fragments to the core scaffold can explore new binding pockets on a biological target. This approach, which focuses on increasing molecular complexity and 3D shape, can improve binding affinity and selectivity. whiterose.ac.uk

Biophysical Studies for Deeper Mechanistic Understanding

To complement computational and biological studies, a range of biophysical techniques should be employed to quantitatively characterize the interactions between this compound analogs and their targets. These methods provide crucial data on binding affinity, thermodynamics, kinetics, and stoichiometry.

Important biophysical techniques to be utilized are:

UV-Visible Spectroscopy: This technique can be used to monitor the binding of compounds to macromolecules like DNA. Changes in the absorption spectrum, such as hypochromic shifts, can indicate binding events and be used to calculate binding constants. nih.gov

Thermal Denaturation Assays: By measuring the melting temperature of a target molecule like DNA or a protein in the presence and absence of a ligand, the stabilizing effect of the binding event can be quantified. This is a common method to screen for DNA-binding agents.

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the kinetics of molecular interactions. It provides real-time data on the association (kon) and dissociation (koff) rates of a ligand binding to a target immobilized on a sensor surface, in addition to the binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the ligand-target complex in solution, helping to validate binding modes predicted by computational methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Cyanophenyl)guanidine, and how can intermediates like tert-butoxycarbonyl (Boc)-protected derivatives improve yield?

  • Methodological Answer : Utilize stepwise Boc protection strategies to stabilize reactive guanidine intermediates. For example, synthesize 1,3-Bis(tert-butoxycarbonyl)guanidine as a precursor, followed by selective deprotection and cyanophenyl functionalization . Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., solvent polarity, temperature) to minimize side reactions. Purify intermediates using recrystallization or column chromatography, and confirm structures via elemental analysis and melting point determination .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For thermal stability, perform differential scanning calorimetry (DSC) and compare melting points with literature values. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its interaction with biological targets, such as nucleic acids or enzymes?

  • Methodological Answer : Investigate hydrogen-bonding and charge delocalization using computational tools (e.g., density functional theory, DFT). Compare binding affinities with nucleic acids via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For enzymatic studies, conduct kinetic assays (e.g., Taq polymerase inhibition) to assess interference with catalytic sites .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for guanidine derivatives?

  • Methodological Answer : Address discrepancies (e.g., variable antimicrobial efficacy) by standardizing assay conditions (pH, temperature, bacterial strain). Cross-validate results using orthogonal methods:

  • In vitro: Minimum inhibitory concentration (MIC) assays under controlled nutrient availability.
  • In silico: Molecular dynamics simulations to model interactions with bacterial membranes .

Q. How can this compound be integrated into functional materials, such as antimicrobial polymers or catalytic frameworks?

  • Methodological Answer : Design click chemistry-compatible derivatives (e.g., azide-functionalized guanidines) for covalent attachment to polymer backbones. Assess antimicrobial efficacy via time-kill assays and material stability under physiological conditions. For catalytic applications, evaluate turnover rates in asymmetric synthesis using chiral guanidine catalysts .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer :

  • Publish detailed procedural logs, including solvent batch details and equipment calibration data.
  • Share raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Use statistical tools (e.g., RSD calculations) to quantify variability in reaction yields .

Q. How can researchers systematically compare the reactivity of this compound with other substituted guanidines?

  • Methodological Answer : Create a reactivity matrix using kinetic studies (e.g., pseudo-first-order rate constants for hydrolysis or nucleophilic substitution). Correlate substituent effects (e.g., electron-withdrawing cyano groups) with Hammett parameters to predict reaction pathways .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Store compounds in airtight containers under inert gas. Develop emergency response plans for spills, including neutralization with weak acids (e.g., acetic acid) and disposal via hazardous waste channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.